2-Fluoropalmitic acid
Overview
Description
2-Fluoropalmitic acid is a synthetic analog of palmitic acid, where a fluorine atom replaces a hydrogen atom at the alpha position. This modification imparts unique properties to the molecule, affecting its metabolic and enzymatic interactions within biological systems. The compound has been studied for its effects on cellular lipid metabolism and its potential to alter the composition of membrane lipids in cultured mammalian cells .
Synthesis Analysis
The synthesis of d,l-alpha-fluoropalmitic acid involves the tosylation of methyl-d,l-alpha-hydroxypalmitate followed by the displacement of the tosylated function with tetrabutylammonium fluoride in acetonitrile . This method provides a route to incorporate the fluorine atom into the fatty acid chain, creating the fluoro fatty acid analog.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-fluoropalmitic acid is not detailed in the provided papers, the introduction of a fluorine atom is known to significantly alter the physical and chemical properties of organic molecules. Fluorine's high electronegativity and small size can affect the molecule's reactivity and interactions with biological systems .
Chemical Reactions Analysis
2-Fluoropalmitic acid has been shown to be incorporated into cellular lipids without modification, specifically into phosphatidylcholine and sphingomyelin, as well as into neutral glycosphingolipids and ceramides. This incorporation suggests that the fluoro fatty acid can participate in the same chemical reactions as its non-fluorinated counterpart, albeit with altered kinetics or regulatory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoropalmitic acid are influenced by the presence of the fluorine atom. The compound was found to be taken up by Balb/c 3T3 cells and incorporated into membrane lipids. It did not affect cell growth significantly at a concentration of 0.28 mM, and cell morphology remained unchanged. The fluoro fatty acid was not incorporated into long-chain sphingolipid bases, indicating a potential inhibition of sphingosine synthesis. Additionally, 2-fluoropalmitic acid inhibited the formation of palmitoyl-CoA by long-chain acyl-CoA synthetase in vitro, suggesting that it may interfere with CoA thiol ester-dependent steps in lipid modification .
Scientific Research Applications
Inhibitor in Sex Pheromone Biosynthesis : Delgado et al. (1991) synthesized several monofluorinated fatty acids, including 2-fluoropalmitic acid, as potential inhibitors of β-oxidation in the biosynthesis of the sex pheromone of Spodoptera littoralis, an Egyptian armyworm (Delgado, Ruiz, Camps, Hôpital, & Guerrero, 1991).
Formation of Interdigitated Bilayers in Phosphatidylcholine : Hirsh et al. (1998) found that 16-fluoropalmitic acid, synthesized from 16-hydroxypalmitic acid, was used to create a monofluorinated phosphatidylcholine (F-DPPC). This fluorinated analog showed a higher phase transition temperature and formed fully interdigitated bilayers in the gel phase, differing from its nonfluorinated counterpart (Hirsh, Lazaro, Wright, Boggs, McIntosh, Schaefer, & Blazyk, 1998).
Effects on Cultured Mammalian Cells : Soltysiak et al. (1984) synthesized d,l-α-fluoropalmitic acid and examined its uptake and utilization by cultured Balb/c 3T3 cells. They found that this compound accumulated in membrane lipids without affecting cell growth or morphology and inhibited the formation of palmitoyl-CoA (Soltysiak, Matsuura, Bloomer, & Sweeley, 1984).
19F-NMR and Fluorescence Polarization Studies : Esfahani et al. (1981) incorporated 16-fluoropalmitic acid into the plasma membrane of yeast for F-NMR spectra and fluorescence polarization studies. They observed hindered motions of the acyl chains and polar head groups in the intact membrane compared to liposomes (Esfahani, Cavanaugh, Pfeffer, Luken, & Devlin, 1981).
Myocardial Imaging Agents : Pochapsky et al. (1990) synthesized trifluorohexadecanoic acids, including variants of fluoropalmitic acid, as potential myocardial imaging agents for PET scans. Their studies indicated that fluorine substitution affects myocardial uptake and may block the beta-oxidation pathway (Pochapsky, VanBrocklin, Welch, & Katzenellenbogen, 1990).
Future Directions
properties
IUPAC Name |
2-fluorohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
Record name | 2-Fluorohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropalmitic acid | |
CAS RN |
16518-94-8 | |
Record name | 2-Fluorohexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16518-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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